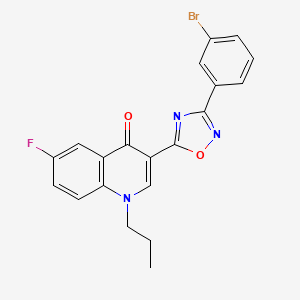

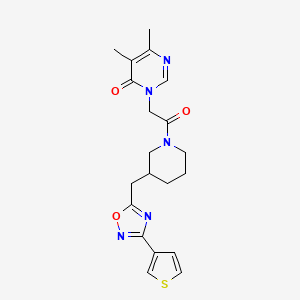

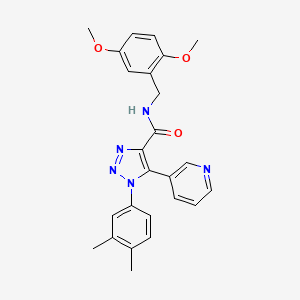

![molecular formula C21H20N4 B3018669 5,6-dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890616-97-4](/img/structure/B3018669.png)

5,6-dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5,6-dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine" is a derivative of the pyrazolopyrimidinone family, which is known for its diverse biological activities. The papers provided discuss various pyrazolopyrimidinone derivatives and their synthesis, crystal structures, and biological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of pyrazolopyrimidinone derivatives typically involves cyclization reactions and the introduction of various substituents to the core structure to enhance biological activity. For instance, the synthesis of a related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, was achieved by cyclization of a thiosemicarbazide precursor in the presence of nickel nitrate . Similarly, the synthesis of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine involved chlorination and aminisation from a diol precursor . These methods could potentially be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidinone derivatives is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which can be further substituted with various functional groups. The crystal structure of a related compound was determined by X-ray diffraction, revealing a triclinic system with specific geometric parameters . The molecular structure is crucial for the biological activity, as it determines the compound's ability to interact with biological targets.

Chemical Reactions Analysis

Pyrazolopyrimidinone derivatives can undergo various chemical reactions, including tautomerism, which can affect their biological activity. For example, 5-aryl-substituted 4,7(6,7)-dihydro-1,2,4-triazolo[1,5-a]pyrimidines exhibited imine-enamine tautomerism, influenced by steric and electronic factors . Understanding these chemical behaviors is essential for predicting the reactivity and stability of the compound under study.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties. For instance, the presence of a n-propoxy group at the 2-position of the phenyl ring was necessary for the inhibitory activity of certain derivatives . The compound's properties will determine its suitability for pharmaceutical formulations and its behavior in biological systems.

Applications De Recherche Scientifique

Enzymatic Inhibition and Biological Activity

- A series of 6-phenylpyrazolo[3,4-d]pyrimidones, related to the compound , have been identified as specific inhibitors of cyclic GMP phosphodiesterase, displaying enzymatic and cellular activity as well as oral antihypertensive activity in vivo (Dumaitre & Dodic, 1996).

- Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives, obtained through specific synthetic pathways, have been explored as potential benzodiazepine receptor ligands, indicating a therapeutic potential in neurological conditions (Bruni et al., 1994).

Synthesis and Chemical Properties

- A novel synthesis approach for pyrazolo[1,5-a]pyrimidine derivatives using ultrasound in aqueous media has been developed, demonstrating an efficient method for producing highly substituted compounds (Kaping et al., 2020).

- Continuous flow chemistry has been employed to facilitate the synthesis of diaminopyrazoles from aryl halides, indicating a scalable approach to producing compounds like 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-2-amine (Wilson et al., 2012).

Anticancer Activity

- Certain pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown significant anticancer activity, particularly against the MCF-7 human breast adenocarcinoma cell line, highlighting their potential as therapeutic agents (Abdellatif et al., 2014).

- A study on the synthesis and biological evaluation of novel pyrazolopyrimidine derivatives as anticancer and anti-5-lipoxygenase agents has revealed promising results, further emphasizing the therapeutic potential of such compounds (Rahmouni et al., 2016).

Mécanisme D'action

Target of Action

Similar compounds have been found to have potent antileishmanial and antimalarial activities . These compounds often target enzymes or proteins essential for the survival and replication of the pathogens .

Mode of Action

It’s worth noting that similar compounds often interact with their targets by binding to the active site, thereby inhibiting the function of the target . This interaction can lead to the death of the pathogen or halt its replication .

Biochemical Pathways

Similar compounds often affect pathways essential for the survival and replication of the pathogens . The downstream effects usually include the death of the pathogen or a halt in its replication .

Result of Action

Similar compounds have been found to have potent antileishmanial and antimalarial activities . These compounds often lead to the death of the pathogen or halt its replication .

Propriétés

IUPAC Name |

5,6-dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4/c1-14-9-11-18(12-10-14)24-20-15(2)16(3)23-21-19(13-22-25(20)21)17-7-5-4-6-8-17/h4-13,24H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQHOSPUQBEHEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C(=NC3=C(C=NN32)C4=CC=CC=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

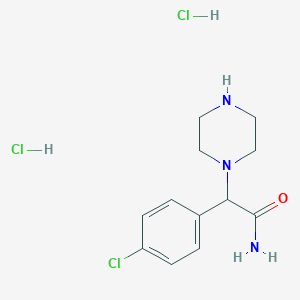

![2-Chloro-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]acetamide;hydrochloride](/img/structure/B3018587.png)

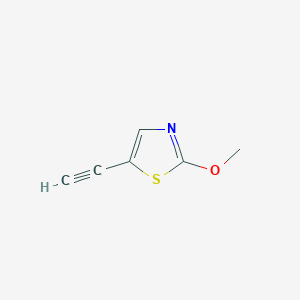

![Ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-2-methylpropanoate](/img/structure/B3018589.png)

![4-(2,4-dichlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B3018592.png)

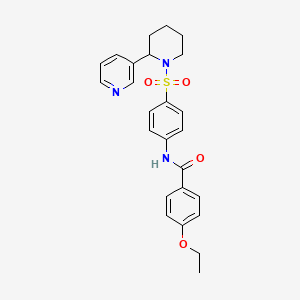

![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B3018593.png)

![N-[cyano(2-methylphenyl)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B3018594.png)

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B3018600.png)

![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]naphthalene-2-sulfonamide](/img/structure/B3018605.png)

![8-bromo-3-(2-methoxy-5-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3018607.png)